![molecular formula C14H15Cl2NO B14641101 [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride CAS No. 52220-75-4](/img/structure/B14641101.png)
[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with a chlorophenyl group and a methanol moiety. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of 4-chlorobenzaldehyde with benzylamine, followed by the reduction of the resulting imine to form the desired amine. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to create compounds with potential therapeutic applications, such as enzyme inhibitors or receptor agonists .
Medicine: In medicine, derivatives of this compound are investigated for their potential as pharmaceutical agents. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of dyes, polymers, and other advanced materials .
Wirkmechanismus
The mechanism of action of [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- [2-[Amino(phenyl)methyl]-4-fluorophenyl]methanol;hydrochloride
- [2-[Amino(phenyl)methyl]-4-bromophenyl]methanol;hydrochloride
- [2-[Amino(phenyl)methyl]-4-iodophenyl]methanol;hydrochloride
Comparison: Compared to its analogs, [2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride exhibits unique properties due to the presence of the chlorine atom. The chlorine atom can influence the compound’s reactivity, solubility, and biological activity. For example, the electron-withdrawing nature of chlorine can enhance the compound’s stability and affect its interaction with biological targets .
Eigenschaften
CAS-Nummer |
52220-75-4 |
|---|---|
Molekularformel |
C14H15Cl2NO |
Molekulargewicht |
284.2 g/mol |
IUPAC-Name |
[2-[amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C14H14ClNO.ClH/c15-12-7-6-11(9-17)13(8-12)14(16)10-4-2-1-3-5-10;/h1-8,14,17H,9,16H2;1H |
InChI-Schlüssel |
ZBQFZQTVLFHUBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
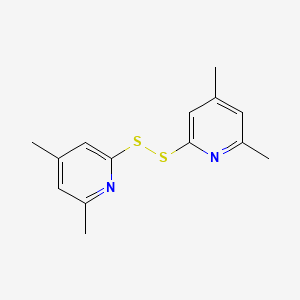
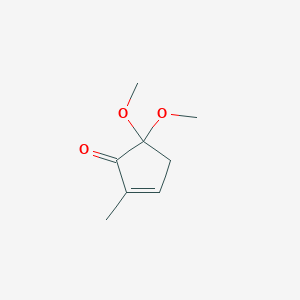

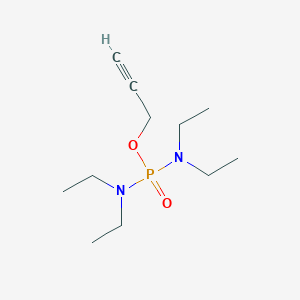
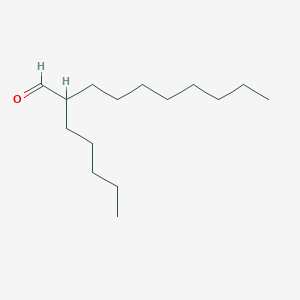
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
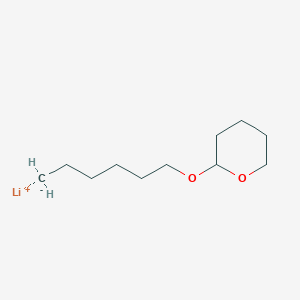
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)


![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

